Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C10H10NNaO7S2 and a molecular weight of 343.3 g/mol . It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate typically involves the sulfonation of 3-amino-2,7-naphthalenediol . The reaction conditions generally include the use of concentrated sulfuric acid as the sulfonating agent. The process involves heating the reactants to facilitate the sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization and filtration techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic reagents.
Mechanism of Action
The mechanism of action of sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfonate groups enhance its solubility in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate
- Sodium hydrogen 3-amino-6-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Sodium hydrogen 3-amino-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and solubility characteristics .
Properties
CAS No. |
61702-42-9 |
---|---|
Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;3-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-4-7-5(2-10(8)20(16,17)18)1-6(3-9(7)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
IYLBHLMEOLOIOH-UHFFFAOYSA-M |
SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)N)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
61702-42-9 |
Related CAS |
61702-42-9 53891-22-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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